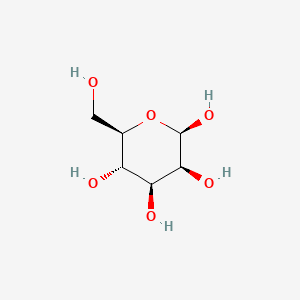

β-D-マンノピラノース

概要

説明

Beta-D-Mannose (BDM) is a monosaccharide sugar, a type of carbohydrate found naturally in many foods, such as fruits, vegetables, and grains. It is also found in some bacteria, fungi, and plants. BDM is a structural component of cell walls, and is a precursor to important molecules, such as glycoproteins, glycolipids, and glycosaminoglycans. BDM is also utilized in many laboratory experiments, such as chromatographic and electrophoretic techniques.

科学的研究の応用

バイオテクノロジー&酵素生産

β-D-マンノピラノースは、マンナンを分解する酵素であるマンナナーゼの重要な基質です。 これらの酵素は、リグノセルロース系バイオマスを単純な糖に転換するのに不可欠であり、バイオ燃料生産にさらに利用できます 。 マンナン系多糖の酵素的加水分解は、パルプ・紙産業におけるバイオ漂白プロセスにおいても重要です .

医薬品&ドラッグデリバリー

医薬品分野では、β-D-マンノピラノースは、薬物ナノキャリアシステムにおける生体活性物質としての可能性が探求されています。 生分解性と無毒性であるため、標的型ドラッグデリバリーにおける有効性が研究されており、薬物の投与方法を革新し、副作用を軽減する可能性があります .

食品産業

食品産業では、β-D-マンノピラノースは、増粘剤、安定剤、乳化剤として使用されるマンナン多糖の形で使用されています。マンナンは、さまざまな食品の食感と保存期間を向上させることができます。 さらに、プレバイオティクスの特性が研究されており、腸の健康に貢献しています .

農業

農業では、β-D-マンノピラノースは、種子の発芽における役割が重要です。 マンナンは種子内の貯蔵多糖であり、その酵素的分解は、苗の成長に必要なエネルギーを提供します .

化粧品

β-D-マンノピラノースの誘導体は、保湿および皮膚コンディショニング特性のために化粧品配合で使用されています。 皮膚上に保護バリアを形成し、水分損失を防ぎ、皮膚の保湿を促進することができます .

材料科学

β-D-マンノピラノースから誘導されたマンナンポリマーの成膜能力により、生分解性フィルムとコーティングを作成するのに適しています。 これらの材料は、さまざまな用途における石油ベースのプラスチックに取って代わる可能性について研究されています .

医学研究

医学研究では、β-D-マンノピラノースがヒト細胞上の特定の受容体に結合し、細胞間相互作用に影響を与えることが示されています。 この特性は、炎症性疾患や癌の治療における影響について研究されています .

環境科学

β-D-マンノピラノースベースのポリマーは、廃水からの重金属や汚染物質を吸収する能力について調査されています。 このアプリケーションは、水浄化のための環境に優しい方法を開発するために不可欠です .

作用機序

Target of Action

Beta-D-Mannopyranose, also known as Beta-D-Mannose, is a type of sugar molecule that plays a significant role in various biological processes. It is recognized as a metabolite, an intermediate or product resulting from metabolism . It is also identified as an epitope, a specific site on an antigen to which an antibody binds .

Mode of Action

Beta-D-Mannopyranose interacts with its targets through a process known as glycosylation. In the case of C-mannosylation, a rare form of glycosylation, a single Beta-D-Mannopyranose forms a carbon–carbon bond with the pyrrole ring of a tryptophan residue . This interaction leads to various changes in the structure and function of the target proteins.

Biochemical Pathways

Beta-D-Mannopyranose is involved in several biochemical pathways. It is a major constituent of hemicellulose in the cell wall of higher plants, specifically in a group of polysaccharides known as mannans . These mannans comprise linear or branched polymers derived from sugars such as D-mannose, D-galactose, and D-glucose . Beta-D-Mannopyranose is also a key player in N-linked glycosylation, a post-translational modification of proteins .

Pharmacokinetics

It is known that the molecule has a molecular weight of 180156 Da , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of Beta-D-Mannopyranose results in various molecular and cellular effects. For instance, the glycosylation process involving Beta-D-Mannopyranose can affect the stability, secretion, or function of proteins . Moreover, the presence of Beta-D-Mannopyranose in the cell wall of plants contributes to the structural integrity of the cell wall .

将来の方向性

Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent UTIs . Furthermore, the existing literature permits to conclude that the anti-adhesive effect of D-mannose cannot be considered as a pharmacological effect and, therefore, D-mannose-based products should be classified as medical devices composed of substances .

特性

IUPAC Name |

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015877 | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-31-8, 120442-57-1 | |

| Record name | β-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)